molecular formula C17H13N B1617092 10-methyl-7H-benzo[c]carbazole CAS No. 21064-50-6

10-methyl-7H-benzo[c]carbazole

Cat. No.: B1617092
CAS No.: 21064-50-6
M. Wt: 231.29 g/mol
InChI Key: OIQBTHLPYKZRDF-UHFFFAOYSA-N
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Description

10-Methyl-7H-benzo[c]carbazole is an organic compound with the molecular formula C17H13N. It belongs to the class of carbazoles, which are nitrogen-containing aromatic heterocycles. This compound is notable for its unique structure, which includes a methyl group attached to the 10th position of the benzo[c]carbazole skeleton. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their excellent optoelectronic properties and stability .

Scientific Research Applications

10-Methyl-7H-benzo[c]carbazole has a wide range of applications in scientific research:

Safety and Hazards

  • Carcinogenicity : Although 10-methyl-7H-benzo[c]carbazole itself is not a human carcinogen, its derivatives (such as N-methylcarbazole and 7H-dibenzo[c,g]carbazole) found in cigarette smoke and automobile emissions are genotoxic and carcinogenic, falling under the “IARC Group 2B carcinogens” category .
  • Industrial Use : this compound serves as a chemical feedstock for dyes, reagents, explosives, insecticides, lubricants, and color inhibitors in detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-7H-benzo[c]carbazole typically involves multi-step organic reactions. One common method is the Friedel-Crafts arylation, where an aryl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .

Mechanism of Action

The mechanism of action of 10-Methyl-7H-benzo[c]carbazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 10-Methyl-7H-benzo[c]carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific electronic or steric effects are desired .

Properties

IUPAC Name

10-methyl-7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-8-15-14(10-11)17-13-5-3-2-4-12(13)7-9-16(17)18-15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBTHLPYKZRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175291
Record name 7H-Benzo(c)carbazole, 10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-50-6
Record name 10-Methyl-7H-benzo[c]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21064-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Benzo(c)carbazole, 10-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Benzo(c)carbazole, 10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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